alpha-(m-Aminophenyl)-beta-butylmethylaminoethanol
Description
Alpha-(m-Aminophenyl)-beta-butylmethylaminoethanol is a secondary amino alcohol characterized by a meta-aminophenyl group attached to a beta-butylmethylaminoethanol backbone. Key structural features include:
- Meta-substitution: The amine group on the phenyl ring is positioned at the meta (3rd) carbon.
- Alkyl chain variation: The beta position of the ethanol moiety features a butylmethylamino group, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
106652-65-7 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-[butyl(methyl)amino]ethanol |
InChI |
InChI=1S/C13H22N2O/c1-3-4-8-15(2)10-13(16)11-6-5-7-12(14)9-11/h5-7,9,13,16H,3-4,8,10,14H2,1-2H3 |
InChI Key |
LXBPQXGHDDJXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC(C1=CC(=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position: Meta vs. Para Isomers
A critical distinction lies in the substitution pattern of the aminophenyl group.
Alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol (CID 59801)
- Molecular Formula : C₁₁H₁₈N₂O
- Substituents: Meta-aminophenyl group, ethylmethylamino chain.
- Collision Cross-Section (CCS) :
Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol (CID 60162)
Key Observations :
- The para isomer (CID 60162) exhibits larger CCS values compared to the meta isomer (CID 59801), even when accounting for chain length differences. This suggests that substituent position influences molecular conformation and steric bulk.
- For example, m-aminophenol derivatives are sparingly soluble in cold water but freely soluble in hot water and organic solvents .
Alkyl Chain Length: Ethyl vs. Butyl Groups
The length of the alkyl chain at the beta position significantly impacts physicochemical properties.
| Property | Ethylmethylamino (CID 59801) | Butylmethylamino (CID 60162) |
|---|---|---|
| Molecular Weight | 194.23 g/mol | 222.33 g/mol |
| CCS [M+H]+ | 145.4 Ų | 154.4 Ų |
| CCS [M+Na]+ | 155.3 Ų | 163.8 Ų |
Key Observations :
- The butylmethylamino chain (CID 60162) increases molecular weight by ~28 g/mol and CCS by ~9–8.5 Ų compared to the ethylmethylamino analog. This aligns with the expectation that longer alkyl chains enhance molecular size and hydrophobicity.
- Increased chain length may also affect biological activity, as lipophilicity influences membrane permeability and receptor binding.
Comparison with Sulfonyl Derivatives
The compound 2-[(3-aminophenyl)sulfonyl]ethanol () shares the m-aminophenyl group but replaces the aminoethanol backbone with a sulfonyl-ethanol structure.
- Key Differences: Functional Group: Sulfonyl (-SO₂-) vs. aminoethanol (-N-CH₂CH₂OH). Polarity: Sulfonyl groups are highly polar, likely increasing water solubility compared to alkylaminoethanol derivatives. Applications: Sulfonyl derivatives are often used as intermediates in dyes and pharmaceuticals, whereas aminoethanol analogs may exhibit adrenergic or neurotransmitter-modulating properties .
Research Findings and Data Gaps
- Literature and Patent Data: Both CID 59801 and CID 60162 lack published literature or patent data, indicating these compounds are either novel or underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
